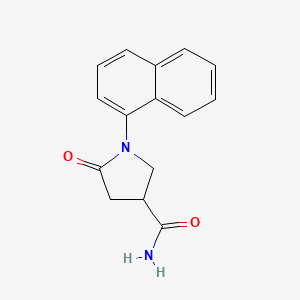

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide

Description

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidinone derivative featuring a naphthalene substituent at the 1-position and a carboxamide group at the 3-position of the 5-oxopyrrolidine core. This compound is of interest due to its structural similarity to bioactive pyrrolidinones, which are known for diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)11-8-14(18)17(9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDRVWFENFMWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of naphthalene derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of naphthalene-1-carboxylic acid as a starting material, which is then converted into its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with pyrrolidine-3-carboxamide in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Alcohol derivatives of the pyrrolidine ring.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions, such as nucleophilic substitutions and hydrolysis, which are typical of carboxamide functional groups.

Material Science

In industry, 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide is explored for its potential in developing new materials with specific properties, including fluorescence and photochromism. These characteristics can be beneficial in applications ranging from sensors to advanced coatings.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives containing similar moieties can inhibit the growth of various bacterial and fungal strains. For instance, compounds derived from pyrrolidine structures have demonstrated efficacy against resistant microbial strains, suggesting a pathway for developing new antibiotics .

Anticancer Activity

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide has been investigated for its anticancer properties. In vitro studies reveal that it can reduce the viability of cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1) cells. The compound's mechanism appears to involve the inhibition of specific cellular pathways critical for cancer cell survival and proliferation .

Case Studies on Anticancer Activity

| Compound | Cell Line | EC50 (μM) | Activity Description |

|---|---|---|---|

| 5k | MDA-MB-231 | 7.3 ± 0.4 | Significant reduction in colony formation at 1 and 2 μM |

| 3d | Panc-1 | 10.2 ± 2.6 | Inhibited spheroid growth effectively at higher concentrations |

These findings suggest that further exploration into the structure-activity relationships could yield promising therapeutic agents targeting these cancers .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Naphthalene Derivatives: The naphthalen-1-yl group enhances target affinity in enzyme inhibition. Compound 32, with a naphthalene moiety, shows nanomolar potency against kallikrein-related peptidase 6 (KLK6), attributed to hydrophobic interactions with the enzyme's S1 pocket .

- Chloro/Hydroxyphenyl Derivatives : Electron-withdrawing groups (e.g., Cl) and hydroxyl groups improve antioxidant activity. For example, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibit radical scavenging activity comparable to ascorbic acid .

- Carboxylic Acid vs. Carboxamide : Carboxylic acid derivatives often show higher solubility but lower cell permeability compared to carboxamides, which balance lipophilicity and hydrogen-bonding capacity .

Pharmacological Activity Comparison

Enzyme Inhibition

- KLK6 Inhibition : Compound 32 demonstrates exceptional potency (IC₅₀ = 1.2 nM) and selectivity (>25-fold over trypsin), making it a promising probe for studying KLK6-dependent cancer metastasis .

- Neutrophil Elastase Inhibition : Analogs like (RS)-N-[(RS)-3,4-dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide exhibit moderate inhibitory activity (IC₅₀ ~ 100 nM), highlighting the importance of fluorobenzyl groups for enzyme binding .

Antimicrobial and Anticancer Activity

- Antimicrobial : 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .

- Anticancer : Derivatives with methyl or chloro substituents induce apoptosis in HCT116 colon cancer cells (EC₅₀ = 10–50 µM) .

Physicochemical Properties

| Property | 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide | 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Compound 32 |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 1.8 | 4.1 |

| Solubility (mg/mL) | 0.05 | 2.3 | 0.1 |

| Plasma Stability (t₁/₂) | N/A | N/A | >6 hours |

Insights :

- The naphthalene group increases LogP, reducing aqueous solubility but improving membrane permeability.

- Compound 32’s oxazolidinone ring enhances metabolic stability, contributing to its low clearance in vivo .

Biological Activity

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a naphthalene ring with a pyrrolidine structure, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for the development of therapeutic agents.

Structural Characteristics

The molecular formula of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide is C15H14N2O2, with a molar mass of 254.28 g/mol. Its structure includes:

- Naphthalene moiety : A polycyclic aromatic hydrocarbon that may influence the compound's interaction with biological targets.

- Pyrrolidine ring : A five-membered nitrogen-containing ring that can participate in various chemical reactions and biological interactions.

- Carboxamide group : This functional group enhances solubility and can participate in hydrogen bonding with biological macromolecules.

Biological Activity Overview

Research has indicated that 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide exhibits several biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit the growth of various cancer cell lines, including breast and pancreatic cancer cells .

- Antimicrobial Activity : It has been evaluated for its effectiveness against multidrug-resistant bacterial strains, showing promise in combating Gram-positive pathogens .

Enzyme Inhibition Studies

In enzyme inhibition assays, 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide demonstrated significant activity against specific targets. For instance, studies have shown that it can inhibit key enzymes involved in cancer progression and microbial resistance.

Anticancer Activity

A series of experiments were conducted to assess its anticancer properties:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 1-(Naphthalen-1-yl)-5-oxopyrrolidine | MDA-MB-231 (Breast Cancer) | 2.0 | Significant growth inhibition |

| 1-(Naphthalen-1-yl)-5-oxopyrrolidine | Panc-1 (Pancreatic Cancer) | 2.5 | Moderate growth inhibition |

These results indicate that modifications to the pyrrolidine scaffold could enhance potency against specific cancer types .

Antimicrobial Activity

The antimicrobial efficacy was tested against various resistant strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Acinetobacter baumannii | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent, particularly in addressing resistant infections .

Case Studies

A notable case study involved the synthesis and evaluation of related compounds derived from the naphthalene-pyrrolidine framework. These derivatives were screened for their ability to inhibit specific cancer cell lines and showed varying degrees of efficacy based on structural modifications.

Example Case Study:

In a study focusing on derivatives with different substituents on the naphthalene ring, compounds with electron-withdrawing groups exhibited enhanced anticancer activity compared to those with electron-donating groups. This highlights the importance of structural optimization in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.